Cas no 20134-29-6 (GIBBERELLIN A23)

GIBBERELLIN A23 structure
GIBBERELLIN A23 structure
Product Name:GIBBERELLIN A23
CAS No:20134-29-6
Molecular Formula:C20H26O7
Molecular Weight:378.4162
CID:1058180
PubChem ID:12310190

GIBBERELLIN A23 Properties

Names and Identifiers

    • GIBBERELLIN A23
    • gibbane-1,10-dicarboxylic acid, 4a-formyl-2,7-dihydroxy-1-methyl-8-methylene-, (1alpha,2beta,4aalpha,4bbeta,10beta)-
    • (1α,2β,4aα,4bβ,10β)-4a-Formyl-2,7-dihydroxy-1-methyl-8-methyleneg ibbane-1,10-dicarboxylic acid
    • 4aα-Formyl-2β,7-dihydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid
    • 20134-29-6
    • 4a
    • DTXSID401339951
    • (1 alpha,2 beta,4a alpha,4b beta,10 beta)-4a-Formyl-2,7-dihydroxy-1-methyl-8-methylenegibbane-1,10-dicarboxylic acid
    • A-methyl-8-methylenegibbane-1
    • (1S, 2S, 3S, 4S, 5S, 8R, 9R, 12S)-8-formyl-5, 12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01, 9.03, 8]pentadecane-2, 4-dicarboxylic acid
    • (1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid
    • A,7-dihydroxy-1
    • A-dicarboxylic acid
    • A,10
    • A-Formyl-2
    • GA23
    • 4aalpha-Formyl-2beta,7-dihydroxy-1beta-methyl-8-methylenegibbane-1alpha,10beta-dicarboxylic acid
    • InChIKey: HRIAGYDCQBIJJM-ARCJWRNYSA-N
    • Inchi: InChI=1S/C20H26O7/c1-10-7-19-8-20(10,27)6-3-11(19)18(9-21)5-4-12(22)17(2,16(25)26)14(18)13(19)15(23)24/h9,11-14,22,27H,1,3-8H2,2H3,(H,23,24)(H,25,26)/t11-,12-,13+,14+,17+,18+,19-,20-/m0/s1
    • SMILES: C[C@]1([C@H](CC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)O)C=O)O)C(=O)O

Computed Properties

  • Exact Mass: 378.16785316g/mol
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 378.16785316g/mol
  • Heavy Atom Count: 27
  • Complexity: 761
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 0.1
  • Topological Polar Surface Area: 132Ų

Experimental Properties

  • Boiling Point: 597.1±50.0 °C at 760 mmHg
  • Vapor Pressure: 0.0±3.8 mmHg at 25°C
  • Flash Point: 328.9±26.6 °C
  • Density: 1.4±0.1 g/cm3
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